Cas no 433329-43-2 (1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole)
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- F1115-0055
- Z57171555
- 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- AKOS001138908
- 1-butyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- SR-01000506335
- STK866908
- EU-0080856
- SR-01000506335-1
- 1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole
- 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- Oprea1_079756
- 433329-43-2
- 1H-Benzimidazole, 1-butyl-2-[(4-methylphenoxy)methyl]-
-
- Inchi: 1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
- InChI Key: PWPZEBDXKVKUMX-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1)CC1=NC2C=CC=CC=2N1CCCC
Computed Properties
- Exact Mass: 294.173213330g/mol
- Monoisotopic Mass: 294.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 27Ų
Experimental Properties
- Density: 1.07±0.1 g/cm3(Predicted)
- Boiling Point: 474.8±28.0 °C(Predicted)
- pka: 5.15±0.10(Predicted)
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1115-0055-2μmol |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 2μmol |
$57.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-5μmol |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 5μmol |
$63.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-10μmol |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 10μmol |
$69.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-20μmol |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 20μmol |
$79.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-1mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 1mg |
$54.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-2mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 2mg |
$59.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-3mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 3mg |
$63.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-4mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 4mg |
$66.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-5mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 5mg |
$69.0 | 2023-08-15 | |
| Life Chemicals | F1115-0055-10mg |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
433329-43-2 | 90%+ | 10mg |
$79.0 | 2023-08-15 |
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Additional information on 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole: A Comprehensive Overview
The compound with CAS No. 433329-43-2, commonly referred to as 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole, is a fascinating molecule that has garnered significant attention in the fields of materials science, pharmaceuticals, and optoelectronics. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of the butyl group and the (4-methylphenoxy)methyl substituent imparts distinct chemical and physical characteristics, making it a valuable compound for various applications.
Benzodiazoles are heterocyclic aromatic compounds that consist of a benzene ring fused with a diazole ring. The diazole ring contains two nitrogen atoms, which contribute to the compound's stability and reactivity. In the case of 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole, the substitution pattern plays a crucial role in determining its properties. The butyl group at position 1 introduces hydrophobicity, while the (4-methylphenoxy)methyl group at position 2 adds electron-donating capabilities, enhancing the compound's electronic conductivity and stability.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use in creating high-performance organic semiconductors. The unique electronic configuration of benzodiazoles allows for efficient charge transport, making them ideal candidates for applications in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The substitution pattern in this compound further enhances its suitability for such applications by tuning its electronic properties to meet specific requirements.
In addition to its electronic properties, 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has shown promise in the field of pharmacology. Its structural features make it a potential candidate for drug delivery systems and bioimaging agents. The compound's ability to interact with biological systems without causing significant toxicity has been a focus of recent investigations. Researchers have also explored its potential as an anticancer agent, leveraging its ability to target specific cellular pathways.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodiazole core. Various synthetic strategies have been reported in the literature, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The physical properties of CAS No. 433329-43-2 are equally intriguing. Its melting point and solubility characteristics make it suitable for a wide range of applications. For instance, its high melting point ensures thermal stability under harsh conditions, while its solubility in organic solvents facilitates its use in solution-based processes such as spin coating and inkjet printing. These properties are particularly advantageous in the fabrication of flexible electronics and wearable devices.
In terms of spectroscopic analysis, this compound exhibits distinct absorption bands in the ultraviolet-visible (UV-vis) spectrum due to its conjugated system. These absorption bands can be fine-tuned by modifying the substituents on the benzodiazole core, offering researchers a powerful tool for designing compounds with specific optical properties. Recent studies have also explored its fluorescence behavior under different conditions, revealing potential applications in sensing and imaging technologies.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradability and eco-friendliness of chemicals becomes crucial. Preliminary studies suggest that 1-butyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole exhibits moderate biodegradability under aerobic conditions, making it a more sustainable option compared to some traditional materials.
In conclusion, CAS No. 433329-43-2 represents a versatile and promising compound with applications spanning multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future technological innovations. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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